molecular formula C11H15BrO2S B8648236 Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate CAS No. 1361386-46-0

Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate

Cat. No.: B8648236
CAS No.: 1361386-46-0
M. Wt: 291.21 g/mol
InChI Key: KDLLDSDZHKCIKW-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic synthesis and materials science. This particular compound features a bromomethyl group and a tert-butyl group, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate typically involves the bromination of a methyl-substituted thiophene derivative. One common method is the bromination of methyl 5-(tert-butyl)thiophene-2-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from the ester group.

Scientific Research Applications

Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Incorporated into polymers and organic electronic materials due to its aromatic properties.

    Medicinal Chemistry: Investigated for potential pharmacological activities and as a precursor for drug development.

    Biological Studies: Used in studies involving thiophene derivatives and their interactions with biological systems.

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate depends on the specific reactions it undergoes. For nucleophilic substitution, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the sulfur atom in the thiophene ring can be targeted, leading to the formation of sulfoxides or sulfones. The ester group can be reduced to an alcohol through the transfer of hydride ions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(bromomethyl)thiophene-2-carboxylate: Lacks the tert-butyl group, which can affect its reactivity and applications.

    Methyl 5-(tert-butyl)thiophene-2-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl 3-(chloromethyl)-5-(tert-butyl)thiophene-2-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.

Uniqueness

Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate is unique due to the presence of both the bromomethyl and tert-butyl groups. The bromomethyl group enhances its reactivity in nucleophilic substitution reactions, while the tert-butyl group provides steric hindrance and influences the compound’s stability and solubility.

Properties

CAS No.

1361386-46-0

Molecular Formula

C11H15BrO2S

Molecular Weight

291.21 g/mol

IUPAC Name

methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate

InChI

InChI=1S/C11H15BrO2S/c1-11(2,3)8-5-7(6-12)9(15-8)10(13)14-4/h5H,6H2,1-4H3

InChI Key

KDLLDSDZHKCIKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)C(=O)OC)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-bromosuccinimide (18.5 g, 0.103 mol) was added to a solution of methyl 5-tert-butyl-3-methylthiophene-2-carboxylate (109b) (20 g, 0.09 mol) and AIBN (0.774 g, 0.0047 mol) in CCl4 (200 mL). The mixture was refluxed for 2 h, cooled to room temperature and filtered. The filtrate was concentrated under vacuum and the obtained residue was purified by flash column chromatography (silica, 95:5 hexanes-/dichloromethane) to afford methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate (109c) (11 g, 40%) as a pale yellow liquid.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0.774 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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